molecular formula C12H19NO4 B3084704 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142215-17-5

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084704
CAS No.: 1142215-17-5
M. Wt: 241.28 g/mol
InChI Key: WKEYDOIFIIWHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is a compound with the molecular formula C12H19NO4. It is used in various scientific research fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclopropane ring and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopropane ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: Shares the piperidine moiety but lacks the cyclopropane ring.

    2,2-Dimethylcyclopropanecarboxylic acid: Contains the cyclopropane ring but not the piperidine moiety.

Uniqueness

3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a piperidine moiety

Properties

IUPAC Name

3-(4-hydroxypiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2)8(9(12)11(16)17)10(15)13-5-3-7(14)4-6-13/h7-9,14H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYDOIFIIWHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.